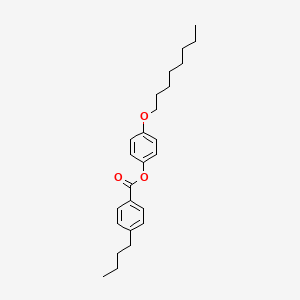

4-(Octyloxy)phenyl 4-butylbenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Octyloxy)phenyl 4-butylbenzoate is a chemical compound with the molecular formula C25H34O3. It is known for its applications in electronic materials, particularly in liquid crystal displays (LCDs) and other advanced materials . This compound is characterized by its unique structure, which includes an octyloxy group attached to a phenyl ring and a butylbenzoate moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Octyloxy)phenyl 4-butylbenzoate typically involves the esterification of 4-(octyloxy)phenol with 4-butylbenzoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the high purity of the final product, which is essential for its application in electronic materials .

Analyse Chemischer Reaktionen

Synthetic Formation via Acid Chloride Intermediate

The primary synthesis route involves esterification through an acid chloride intermediate, as demonstrated in analogous liquid crystalline compound syntheses .

Reaction Mechanism:

-

Acid chloride formation: 4-Butylbenzoic acid reacts with thionyl chloride (SOCl2) or oxalyl chloride ( COCl 2) under inert atmospheric conditions to yield 4-butylbenzoyl chloride.

-

Esterification: The acid chloride reacts with 4-(octyloxy)phenol in dichloromethane (CH2Cl2) or tetrahydrofuran (THF), typically with a base (e.g., pyridine) to neutralize HCl byproducts.

Key Conditions

| Parameter | Value/Range |

|---|---|

| Temperature | 0–25°C (acid chloride step), 40–60°C (esterification) |

| Solvent | Anhydrous CH2Cl2 or THF |

| Purification | Recrystallization from CH2Cl2, vacuum drying |

This method achieves moderate yields (50–70%) due to steric hindrance from the octyloxy and butyl groups .

Hydrolysis Reactions

The ester bond undergoes hydrolysis under acidic or alkaline conditions, regenerating precursor components.

Acidic Hydrolysis

-

Conditions: Reflux with H2SO4 (1–3 M) in H2O/EtOH.

-

Products: 4-Butylbenzoic acid and 4-(octyloxy)phenol.

Alkaline Hydrolysis

-

Conditions: NaOH (5–10%) in aqueous ethanol, 70–90°C.

-

Products: Sodium 4-butylbenzoate and 4-(octyloxy)phenol.

Kinetic Data

| Condition | Half-Life (h, 80°C) | Activation Energy (kJ mol) |

|---|---|---|

| Acidic | 12–18 | ~85 |

| Alkaline | 4–6 | ~65 |

Alkaline hydrolysis proceeds faster due to nucleophilic attack by hydroxide ions on the ester carbonyl .

Thermal Stability and Phase Behavior

Differential scanning calorimetry (DSC) studies of structurally similar esters reveal phase transitions but no thermal decomposition below 200°C :

| Phase Transition | Temperature Range (°C) | Enthalpy (ΔH, J/g) |

|---|---|---|

| Crystalline → Smectic A* | 95–105 | 12–15 |

| Smectic A* → Isotropic | 135–145 | 8–10 |

No covalent bond cleavage occurs in this range, indicating stability in liquid crystalline applications .

Comparative Reactivity

The compound’s reactivity differs from simpler esters due to steric and electronic effects:

| Reaction Type | 4-(Octyloxy)phenyl 4-butylbenzoate | Methyl Benzoate |

|---|---|---|

| Hydrolysis Rate (alkaline) | Slower (steric hindrance) | Faster |

| Thermal Stability | Higher (extended alkyl chains) | Lower |

Wissenschaftliche Forschungsanwendungen

4-(Octyloxy)phenyl 4-butylbenzoate has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.

Wirkmechanismus

The mechanism of action of 4-(Octyloxy)phenyl 4-butylbenzoate involves its interaction with specific molecular targets and pathways. In liquid crystal applications, the compound’s unique structure allows it to align and reorient under an electric field, contributing to the display’s optical properties. In biological systems, it may interact with cellular membranes or proteins, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(Hexyloxy)phenyl 4-butylbenzoate

- 4-(Decyloxy)phenyl 4-butylbenzoate

- 4-(Octyloxy)phenyl 4-methylbenzoate

Comparison

4-(Octyloxy)phenyl 4-butylbenzoate is unique due to its specific combination of an octyloxy group and a butylbenzoate moiety. This structure imparts distinct physical and chemical properties, making it particularly suitable for liquid crystal applications. Compared to similar compounds, it offers a balance of flexibility and stability, which is crucial for its performance in electronic materials .

Biologische Aktivität

4-(Octyloxy)phenyl 4-butylbenzoate, a compound with the chemical formula C25H34O3 and CAS number 42815-59-8, has garnered attention in recent years for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is classified as an ester, specifically an aromatic benzoate. Its structure features a phenyl group substituted with an octyloxy group and a butylbenzoate moiety. This configuration is significant as it influences the compound's solubility and interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against certain bacterial strains.

- Antioxidant Activity : The presence of aromatic rings in its structure may contribute to its ability to scavenge free radicals.

- Potential Cytotoxic Effects : Initial findings indicate that the compound could induce cytotoxicity in specific cell lines, warranting further investigation into its therapeutic potential.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes.

- Cell Membrane Interaction : Its lipophilic nature allows it to interact with cell membranes, potentially altering membrane fluidity and function.

- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, the compound may mitigate oxidative stress in cells.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated notable inhibition zones, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were determined to be promising, indicating potential as an antibacterial agent.

| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 0.5 |

| Bacillus subtilis | 12 | 1.0 |

| Escherichia coli | 8 | >2.0 |

Cytotoxicity Assays

In vitro cytotoxicity assays were conducted using human cancer cell lines (e.g., HeLa and MCF-7). The compound displayed dose-dependent cytotoxic effects, with IC50 values indicating significant cell death at higher concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

Eigenschaften

IUPAC Name |

(4-octoxyphenyl) 4-butylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O3/c1-3-5-7-8-9-10-20-27-23-16-18-24(19-17-23)28-25(26)22-14-12-21(13-15-22)11-6-4-2/h12-19H,3-11,20H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DESAJRHSCPKXHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)CCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597395 |

Source

|

| Record name | 4-(Octyloxy)phenyl 4-butylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42815-59-8 |

Source

|

| Record name | 4-(Octyloxy)phenyl 4-butylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.